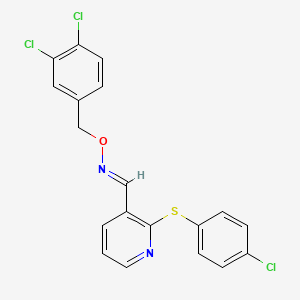

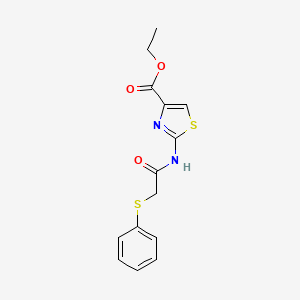

Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure, which often exhibit a wide range of biological activities. The compound is structurally related to various thiazole derivatives that have been synthesized and studied for their potential applications in medicine and agriculture.

Synthesis Analysis

The synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs, which are closely related to the compound of interest, has been described in the literature. These compounds were prepared and tested for their antitumor activity, with some showing promising results against human tumor cell lines . Another study reported the synthesis of ethyl 4-alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates, which also share a similar core structure to the compound , and these compounds exhibited moderate to good herbicidal activities . The synthesis of related compounds often involves the interaction of different starting materials such as ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives to obtain the desired thiazole carboxylates .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from related compounds whose structures have been confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry, as well as elemental analysis . Additionally, the crystal structure of a closely related compound, ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, has been determined by X-ray crystallography, providing insights into the three-dimensional arrangement of atoms in the molecule .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including cyclization, substitution, and addition reactions, to form a diverse array of products. For instance, the photolysis of related compounds in the presence of thioamides can yield thiazole-5-carboxylate esters . Moreover, the interaction of thiazole derivatives with different reagents can lead to the formation of new compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, including the compound of interest, are influenced by their molecular structure. These properties can be studied using computational methods such as density functional theory (DFT), which provides information on the electronic structure and properties of the synthesized compounds . The analysis of frontier molecular orbitals (FMOs) and natural bond orbitals (NBO) can offer insights into the stability, charge transfer, and reactivity of these molecules .

Aplicaciones Científicas De Investigación

Glutaminase Inhibition for Therapeutic Potential

A study explored the synthesis and pharmacological evaluation of BPTES analogs, including compounds related to ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate, as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown promise in attenuating the growth of cancer cells, highlighting their therapeutic potential in cancer treatment (Shukla et al., 2012).

Synthesis of Schistosomicidal Agents

Research on the interaction of ethyl 2-acetamido-5-bromothiazole-4-carboxylate with various compounds led to the synthesis of thioether derivatives with potential as schistosomicidal agents. This underscores the compound's versatility in creating therapeutic agents for schistosomiasis treatment (El-kerdawy et al., 1989).

Synthesis of Diverse Thiazole Derivatives

A study investigated the behavior of ethyl 2-phenylthiocarb-amoyl acetate toward α-halo-carbonyl compounds, leading to the synthesis of various thiazole derivatives. These compounds have potential applications in medicinal chemistry and drug development (Abdel‐Latif & Bondock, 2006).

Prodrugs of L-Cysteine

This compound analogs were evaluated for their protective effect against hepatotoxicity, acting as prodrugs of L-cysteine. This research contributes to developing treatments for liver damage caused by toxins (Nagasawa et al., 1984).

Antimicrobial and Anticancer Applications

Ethyl 2-aminothiazole-4-carboxylate derivatives, closely related to this compound, were synthesized and evaluated for their antimicrobial activities. This highlights the potential for developing new antimicrobial agents from thiazole derivatives (Desai et al., 2019). Additionally, the synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties demonstrated significant anti-cancer activities, particularly against colorectal cancer (Ilyas et al., 2021).

Mecanismo De Acción

Target of Action

Ethyl 2-(2-(phenylthio)acetamido)thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound that has been associated with diverse biological activities Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their wide range of biological activities .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . The specific interactions and changes induced by this compound would depend on its specific target and the nature of the interaction.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved and the nature of the changes induced by this compound.

Result of Action

Given the diverse biological activities associated with thiazole derivatives, it is likely that the effects of this compound would be complex and multifaceted .

Propiedades

IUPAC Name |

ethyl 2-[(2-phenylsulfanylacetyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c1-2-19-13(18)11-8-21-14(15-11)16-12(17)9-20-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHLWEMWNRXHQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)CSC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2545879.png)

![11-(4-Butoxyphenyl)-5-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2545882.png)

![3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545883.png)

![6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545887.png)

![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2545890.png)

![2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2545897.png)

![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2545899.png)